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Abstract

Cinnoline-3-carbaldehyde, a key derivative of the cinnoline heterocyclic system, presents a
scaffold of significant interest in medicinal chemistry and materials science. As a bioisostere of
the more extensively studied quinoline-3-carbaldehyde, it offers a unique electronic and
structural profile with the potential for novel pharmacological activities. This technical guide
provides a comprehensive overview of the physical and chemical properties of Cinnoline-3-
carbaldehyde. In the absence of extensive direct experimental data for this specific molecule,
this guide synthesizes information from established synthetic routes for cinnoline derivatives,
the known reactivity of the cinnoline ring and heterocyclic aldehydes, and spectroscopic data
from analogous compounds to present a robust predictive profile. This document is intended to
serve as a foundational resource for researchers, enabling further exploration and application
of this promising, yet under-documented, chemical entity.

Introduction to the Cinnoline Scaffold

Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine
ring, is a structural isomer of other naphthyridines such as quinoline, quinoxaline, and
phthalazine. The presence of two adjacent nitrogen atoms in the heterocyclic ring imparts
distinct electronic properties to the cinnoline system, influencing its reactivity and potential as a
pharmacophore.[1] Cinnoline derivatives have garnered considerable attention in medicinal
chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal,
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anti-inflammatory, and antitumor properties.[2][3][4] The strategic placement of a carbaldehyde
group at the 3-position of the cinnoline ring introduces a versatile functional handle for a wide
array of chemical transformations, making Cinnoline-3-carbaldehyde a valuable intermediate
in the synthesis of more complex molecules.

Synthesis of Cinnoline-3-carbaldehyde: Plausible
Synthetic Routes

While specific, detailed experimental protocols for the synthesis of Cinnoline-3-carbaldehyde
are not widely reported in the literature, its preparation can be approached through established
methods for the formylation of heterocyclic systems or the oxidation of a corresponding methyl-
substituted precursor.

Vilsmeier-Haack Formylation of Cinnoline

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich
aromatic and heteroaromatic compounds.[5] The reaction utilizes a Vilsmeier reagent, typically
generated in situ from phosphoryl chloride (POCIs) and a substituted amide such as N,N-
dimethylformamide (DMF). The electrophilic nature of the Vilsmeier reagent makes it suitable
for the formylation of the cinnoline ring.

Proposed Reaction Scheme:

Reagents

H20 Workup

POCIs, DMF

Vilsmeier-Haack .
Reaction Electrophilic Hydrolysis
Cinnoline Iminium Salt Cinnoline-3-carbaldehyde
Intermediate
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Figure 1: Proposed Vilsmeier-Haack synthesis of Cinnoline-3-carbaldehyde.
Experimental Considerations:

The regioselectivity of the Vilsmeier-Haack reaction on the cinnoline ring is a critical factor. Due
to the electron-withdrawing nature of the pyridazine ring, electrophilic substitution on the
carbocyclic ring is generally favored. However, under forcing conditions, formylation at the
electron-deficient heterocyclic ring may occur. The reaction conditions, such as temperature
and reaction time, would need to be carefully optimized to favor the formation of the 3-formyl
derivative.

Oxidation of 3-Methylcinnoline

An alternative and potentially more regioselective route involves the oxidation of a precursor, 3-
methylcinnoline. The methyl group at the 3-position can be selectively oxidized to an aldehyde
using various oxidizing agents.

Proposed Reaction Scheme:

Reagents

Oxidizing Agent
(e.g., SeO2, MnOz2)

G—Methylcinnoline} Oxidation PGinnoline—S—carbaldehyda

Click to download full resolution via product page

Figure 2: Proposed synthesis via oxidation of 3-methylcinnoline.

Experimental Considerations:
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Common oxidizing agents for the conversion of benzylic methyl groups to aldehydes include
selenium dioxide (SeOz) or manganese dioxide (MnQOz2). The choice of oxidant and reaction
conditions would be crucial to avoid over-oxidation to the corresponding carboxylic acid. This
method offers the advantage of unambiguous regiochemistry, provided that 3-methylcinnoline
is readily accessible.

Physical and Chemical Properties

Direct experimental data for the physical properties of Cinnoline-3-carbaldehyde are scarce.
However, we can infer its likely properties based on the parent cinnoline molecule and by
comparison with its well-characterized isomer, quinoline-3-carbaldehyde.

Predicted Physical Properties
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Predicted

Property . Basis for Prediction
Value/Observation
Molecular Formula CoHsN20 -
Molecular Weight 158.16 g/mol -
] ) Based on the appearance of
Likely a pale yellow to off-white ] ) ]
Appearance id cinnoline and many of its
soli
derivatives.[1]
Comparison with quinoline-3-
carbaldehyde (m.p. 68-71 °C)
and other substituted
Expected to be a solid with a cinnolines. The presence of
Melting Point defined melting point, likely in the polar aldehyde group and
the range of 80-120 °C the cinnoline core would
suggest a higher melting point
than the parent cinnoline (39
°C).
Sparingly soluble in water;
) ) The polar aldehyde group may
soluble in common organic ) -
- impart some water solubility,
Solubility solvents such as ethanol, _ _
) but the aromatic core will
DMSO, and chlorinated )
dominate.
solvents.
The pKa of the parent
cinnoline is 2.64. The electron-
K The cinnoline nitrogen atoms withdrawing aldehyde group at
pKa

are weakly basic.

the 3-position is expected to
further reduce the basicity of

the ring nitrogens.

Chemical Reactivity

The chemical reactivity of Cinnoline-3-carbaldehyde is dictated by the interplay between the

cinnoline ring system and the aldehyde functional group.

© 2025 BenchChem. All rights reserved. 5/12

Tech Support


https://en.wikipedia.org/wiki/Cinnoline
https://www.benchchem.com/product/b1356709?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The cinnoline ring is generally less reactive towards electrophilic substitution than benzene due
to the electron-withdrawing effect of the two nitrogen atoms. Electrophilic attack typically occurs
on the benzene ring, preferentially at the 5- and 8-positions.[6]

Nucleophilic substitution, on the other hand, is favored on the electron-deficient pyridazine ring,
particularly at the 4-position.[7] The presence of the aldehyde group at the 3-position will further
influence the electronic distribution and reactivity of the ring.

Figure 3: General reactivity map of the cinnoline ring system.

The aldehyde group at the 3-position is expected to exhibit typical reactivity for aromatic
aldehydes, serving as a versatile handle for various synthetic transformations.[8][9]

o Oxidation: The aldehyde can be readily oxidized to the corresponding Cinnoline-3-carboxylic
acid using standard oxidizing agents such as potassium permanganate (KMnOa4) or chromic
acid (H2CrOa).

o Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 3-
(hydroxymethyl)cinnoline, using reducing agents like sodium borohydride (NaBHa4) or lithium
aluminum hydride (LiAIHa).

o Condensation Reactions: The aldehyde can participate in various condensation reactions,
such as the Wittig reaction to form alkenes, or condensation with amines to form imines
(Schiff bases). These reactions are fundamental in building molecular complexity.

» Nucleophilic Addition: The carbonyl carbon of the aldehyde is electrophilic and susceptible to
nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents) to
form secondary alcohols.

Predicted Spectroscopic Properties

The following spectroscopic data are predicted based on the known spectral properties of the
cinnoline ring system and aromatic aldehydes.

'H NMR Spectroscopy
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The proton NMR spectrum of Cinnoline-3-carbaldehyde is expected to show distinct signals

for the aldehyde proton and the aromatic protons of the cinnoline ring.

Predicted Coupling
Proton Chemical Shift  Multiplicity Constants (J, Rationale
(3, ppm) Hz)
Typical range for
) aromatic
CHO 9.5-105 Singlet (s) -
aldehyde
protons.
Deshielded due
Singlet (s) or to proximity to
H-4 8.5-9.0 olet (s) P Y
narrow doublet the aldehyde and
ring nitrogen.
Protons on the
Doublet (d) or carbocyclic ring,
ortho: 7-9; meta: )
H-5, H-8 7.8-8.2 Doublet of 13 deshielded by
doublets (dd) the aromatic
system.
Triplet (t) or
ortho: 7-9; meta: Protons on the
H-6, H-7 75-78 Doublet of

doublets (dd)

1-3

carbocyclic ring.

3C NMR Spectroscopy

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon

and signals for the aromatic carbons of the cinnoline ring.
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Predicted Chemical Shift ]
Carbon Rationale

(6, ppm)

Typical range for aromatic
C=0 185 - 195 aldehyde carbonyl carbons.
[10]

Carbon bearing the aldehyde

C-3 145 - 155 _
group, deshielded.
Deshielded by the adjacent
C-4 150 - 160 nitrogen and the aldehyde
group.
C-4a, C-8a 125 - 140 Bridgehead carbons.
C-5,C-6,C-7,C-8 120 - 135 Carbons of the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum of Cinnoline-3-carbaldehyde is expected to show characteristic absorption
bands for the aldehyde and the aromatic ring.

Predicted
Functional Group Absorption Intensity Rationale
Frequency (cm™?)

C=0 (carbonyl) Conjugated aromatic
1690 - 1715 Strong
stretch aldehyde.[11][12]
Characteristic Fermi
C-H (aldehyde) 2720 - 2780 and 2820 )
Medium to Weak doublets for the
stretch - 2880
aldehyde C-H bond.
C=C and C=N , Vibrations of the
) 1450 - 1600 Medium to Strong ] o
(aromatic) stretch cinnoline ring system.
) Out-of-plane bending
C-H (aromatic) bend 750 - 900 Strong

vibrations.
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Mass Spectrometry (MS)

The mass spectrum of Cinnoline-3-carbaldehyde is expected to show a prominent molecular
ion peak (M*"). The fragmentation pattern will likely involve the loss of the formyl group or its

components.
m/z Fragment Rationale
158 [M]+ Molecular ion.
Loss of the aldehydic
157 [M-H]*+ _
hydrogen radical.
130 [M-COJ* Loss of carbon monoxide.
129 [M-CHQOJ* Loss of the formyl radical.

Applications in Drug Development and Medicinal
Chemistry

The cinnoline scaffold is recognized as a "privileged structure” in medicinal chemistry, with
numerous derivatives exhibiting a wide range of pharmacological activities.[3][13][14] The
introduction of a 3-carbaldehyde group provides a key synthetic handle to explore and optimize
these activities.

Potential Therapeutic Areas

e Anticancer Agents: Many cinnoline derivatives have demonstrated potent anticancer activity.
The aldehyde functionality can be used to synthesize imines, hydrazones, and other
derivatives that can be evaluated for their cytotoxic effects.

» Antimicrobial Agents: The cinnoline nucleus is present in compounds with antibacterial and
antifungal properties.[4] Cinnoline-3-carbaldehyde can serve as a starting material for the
synthesis of novel antimicrobial agents.

» Anti-inflammatory Agents: Cinnoline derivatives have been investigated for their anti-
inflammatory properties. The aldehyde can be transformed into various functional groups to
modulate this activity.
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Bioisosteric Replacement

Cinnoline can be considered a bioisostere of quinoline.[15] Bioisosteric replacement is a
common strategy in drug design to modify the physicochemical properties and biological
activity of a lead compound.[16] Given the extensive research into quinoline-based drugs,
Cinnoline-3-carbaldehyde offers a valuable starting point for developing novel analogs with
potentially improved efficacy, selectivity, or pharmacokinetic profiles.

Quinoline Scaffold Bioisosteric Replacement o[ Cinnoline Scaffold |  Chemical Modification o Lead Optimization Improved Pharmacological
(Well-studied) ™| (Bioisostere) ] 'k P Properties

Click to download full resolution via product page

Figure 4: Bioisosteric replacement strategy from quinoline to cinnoline.

Conclusion

Cinnoline-3-carbaldehyde represents a molecule of high synthetic potential, situated at the
intersection of heterocyclic chemistry and drug discovery. While direct experimental data for
this compound remain limited, a comprehensive understanding of its physical and chemical
properties can be effectively inferred from the established chemistry of the cinnoline ring
system, the predictable reactivity of aromatic aldehydes, and by comparison with its structural
isomer, quinoline-3-carbaldehyde. This technical guide provides a foundational framework for
researchers to embark on the synthesis, characterization, and application of Cinnoline-3-
carbaldehyde, paving the way for the discovery of novel therapeutic agents and advanced
materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.mdpi.com/1420-3049/24/12/2271
https://www.ijariit.com/manuscripts/v4i4/V4I4-1531.pdf
https://www.thepharmajournal.com/archives/2015/vol4issue10/PartB/4-8-16.pdf
https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-016-00313
https://www.researchgate.net/profile/Dr_Sumanta_Mondal/publication/325080072_UNIT_-V_Heterocyclic_Chemistry_Quinoline_Isoquinoline_and_Indole/links/5af55e260f7e9b026bce1729/UNIT-V-Heterocyclic-Chemistry-Quinoline-Isoquinoline-and-Indole.pdf?origin=publication_detail
https://www.ingentaconnect.com/content/ben/coc/2024/00000028/00000013/art00005;jsessionid=1swn46lu0bixj.x-ic-live-03
https://www.ingentaconnect.com/content/ben/coc/2024/00000028/00000013/art00005;jsessionid=1swn46lu0bixj.x-ic-live-03
https://www.benchchem.com/pdf/Reactivity_of_the_aldehyde_group_on_a_1_substituted_pyrrole_ring.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aldehydes-and-ketones-3/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aldehydes-and-ketones-3/
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://ijper.org/sites/default/files/IndJPhaEdRes-59-1-13.pdf
https://zenodo.org/records/10158743/files/54CP23V20I10_10158743.pdf
https://www.researchgate.net/figure/Benzodiazines-quinoxaline-quinazoline-cinnoline-phthalazine-and-their-bioisosteres_fig2_375657328
https://pmc.ncbi.nlm.nih.gov/articles/PMC11597805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11597805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11597805/
https://www.benchchem.com/product/b1356709#physical-and-chemical-properties-of-cinnoline-3-carbaldehyde
https://www.benchchem.com/product/b1356709#physical-and-chemical-properties-of-cinnoline-3-carbaldehyde
https://www.benchchem.com/product/b1356709#physical-and-chemical-properties-of-cinnoline-3-carbaldehyde
https://www.benchchem.com/product/b1356709#physical-and-chemical-properties-of-cinnoline-3-carbaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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